![molecular formula C27H24N4O2 B2538610 2-(4-etilfenil)-3-oxo-N-fenetil-3,5-dihidro-2H-pirazolo[4,3-c]quinolina-8-carboxamida CAS No. 1251545-25-1](/img/new.no-structure.jpg)
2-(4-etilfenil)-3-oxo-N-fenetil-3,5-dihidro-2H-pirazolo[4,3-c]quinolina-8-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C27H24N4O2 and its molecular weight is 436.515. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los derivados de quinolina-carboxamida se han investigado como posibles agentes anticancerígenos. Específicamente, los compuestos 3e, 4b, 11b y 13d demostraron una buena actividad antiproliferativa contra cuatro líneas celulares cancerosas diferentes: MCF-7, CACO, HepG-2 y HCT-116. Estos derivados exhibieron una eficacia comparable o mejor que el fármaco de referencia Doxorrubicina .
- La evaluación in silico de las propiedades ADME (absorción, distribución, metabolismo y excreción) reveló que los compuestos de quinolina-carboxamida más fuertes son biodisponibles por vía oral sin penetración en la barrera hematoencefálica. Este perfil favorable mejora su potencial como candidatos a fármacos .
- Los investigadores han explorado varias rutas sintéticas para preparar derivados de quinolina. Un método implica reacciones de ciclización a partir de 4-hidroxiquinolina, que conduce a la formación de estructuras de quinolina-carboxamida .
Propiedades Anticancerígenas
Biodisponibilidad Oral y Propiedades ADME
Síntesis y Modificaciones Estructurales
En resumen, el derivado de quinolina-carboxamida es prometedor como agente anticancerígeno, con múltiples vías para su exploración y optimización adicionales. Los investigadores continúan investigando sus posibles aplicaciones y mecanismos de acción. Si necesita información más detallada o tiene preguntas adicionales, ¡no dude en preguntar! 😊 .
Mecanismo De Acción
Target of Action
The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation . The compound has been shown to have inhibitory activity against Pim-1 kinase .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity. This results in anti-proliferative effects, as the protein kinases are unable to carry out their normal function of regulating cell survival and proliferation .
Biochemical Pathways
The compound affects the pathway involving protein kinases and their regulation of cell survival and proliferation. By inhibiting the activity of Pim-1 kinase, the compound disrupts this pathway, leading to anti-proliferative effects . Additionally, the compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been assessed in silico. All of the strongest compounds in this class, including this one, are orally bioavailable without blood-brain barrier penetration .
Result of Action
The result of the compound’s action is a decrease in cell proliferation due to the inhibition of protein kinases. This leads to anti-proliferative effects and the induction of apoptosis .
Actividad Biológica
The compound 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article aims to compile and analyze the existing literature regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C22H24N4O2, with a molecular weight of approximately 364.45 g/mol. The structure features a pyrazoloquinoline core, which is known for its diverse pharmacological properties.
Research indicates that compounds within the pyrazoloquinoline class often exhibit their biological effects through several mechanisms:
- Inhibition of Kinases : Many pyrazoloquinolines act as inhibitors of various kinases, which play crucial roles in cell signaling pathways involved in cancer progression.
- Anti-inflammatory Effects : These compounds can inhibit nitric oxide production and cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Antioxidant Activity : Some studies suggest that pyrazoloquinolines possess antioxidant properties that help mitigate oxidative stress in cells.
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrazoloquinolines. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives similar to 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide exhibit potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values as low as 0.01 µM have been reported for structurally related compounds .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.01 |
Compound B | HCT116 | 0.03 |
Compound C | NCI-H460 | 0.05 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Nitric Oxide Inhibition : Studies indicate that certain derivatives can significantly inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) .
Compound | NO Production Inhibition (%) | Concentration (µM) |
---|---|---|
Compound D | 75% | 10 |
Compound E | 80% | 5 |
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of a closely related pyrazoloquinoline derivative in a xenograft model of breast cancer. The compound demonstrated significant tumor growth inhibition compared to controls, with mechanisms linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Inflammation Model : In another study assessing chronic inflammation models in mice, administration of the compound led to reduced inflammatory markers and improved histological outcomes in tissues affected by inflammation.
Propiedades
Número CAS |
1251545-25-1 |
---|---|
Fórmula molecular |
C27H24N4O2 |
Peso molecular |
436.515 |
Nombre IUPAC |
2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-2-18-8-11-21(12-9-18)31-27(33)23-17-29-24-13-10-20(16-22(24)25(23)30-31)26(32)28-15-14-19-6-4-3-5-7-19/h3-13,16-17,30H,2,14-15H2,1H3,(H,28,32) |
Clave InChI |
VFMITLMRNOVQAS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.